molecular formula C8H6INO3 B14851926 Methyl 4-formyl-6-iodopyridine-2-carboxylate

Methyl 4-formyl-6-iodopyridine-2-carboxylate

Cat. No.: B14851926
M. Wt: 291.04 g/mol
InChI Key: OZGYZQMVJRTTLI-UHFFFAOYSA-N
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Description

Methyl 4-formyl-6-iodopyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 4-position, an iodine atom at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-6-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as iodine, formic acid, and methanol under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Methyl 4-carboxy-6-iodopyridine-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-6-iodopyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-6-iodopyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-6-iodopyridine-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodopyridine-2-carboxylate: Lacks the formyl group at the 4-position.

    Methyl 4-formylpyridine-2-carboxylate: Lacks the iodine atom at the 6-position.

    Methyl 6-iodopyridine-2-carboxylate: Lacks the formyl group at the 4-position.

Uniqueness

Methyl 4-formyl-6-iodopyridine-2-carboxylate is unique due to the combination of the formyl group, iodine atom, and carboxylate ester group on the pyridine ring

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

methyl 4-formyl-6-iodopyridine-2-carboxylate

InChI

InChI=1S/C8H6INO3/c1-13-8(12)6-2-5(4-11)3-7(9)10-6/h2-4H,1H3

InChI Key

OZGYZQMVJRTTLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C=O)I

Origin of Product

United States

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